molecular formula C3H6ClNS B057697 Dimethylthiocarbamoyl chloride CAS No. 16420-13-6

Dimethylthiocarbamoyl chloride

Cat. No.: B057697
CAS No.: 16420-13-6
M. Wt: 123.61 g/mol
InChI Key: PHWISQNXPLXQRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:

Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Dimethylthiocarbamates: Formed by reaction with amines.

    Thiocarbamoyl Derivatives: Formed by addition to alkenes.

    Dimethylamine and Carbon Disulfide: Formed by decomposition.

Scientific Research Applications

Dimethylthiocarbamoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.

    Tetramethylthiuram Disulfide: Precursor in the synthesis of dimethylthiocarbamoyl chloride.

    Dimethyldithiocarbamate: A related compound used in similar applications.

Uniqueness: this compound is unique due to its sulfur content, which imparts distinct reactivity compared to its oxygen analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in applications where sulfur’s chemical properties are advantageous .

Biological Activity

Dimethylthiocarbamoyl chloride (DMTCC) is an organosulfur compound with the chemical formula (CH₃)₂NCSCl. It is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of thiol compounds via the Newman-Kwart rearrangement. This article delves into the biological activity of DMTCC, focusing on its genotoxic effects, carcinogenic potential, and implications for human health based on diverse research findings.

DMTCC is a yellow solid that can also appear as a syrup. It is synthesized through the chlorination of tetramethylthiuram disulfide, which involves the reaction with chlorine gas:

 Me2NC S 2S2+3Cl22Me2NC S Cl+2SCl2\text{ Me}_2\text{NC S }_2\text{S}_2+3\text{Cl}_2\rightarrow 2\text{Me}_2\text{NC S Cl}+2\text{SCl}_2

This compound is soluble in solvents like chloroform and tetrahydrofuran and is known for its electrophilic nature, allowing it to engage in various chemical reactions, including those leading to thiuram sulfides and dimethylthiocarbamates .

In Vitro Studies

DMTCC exhibits significant genotoxic activity. Research indicates that it can induce DNA damage and mutations in bacterial systems, as well as chromosomal aberrations in mammalian cell lines. For instance:

  • Bacterial Mutagenicity : Studies have shown that DMTCC can cause DNA damage and mutations in various bacterial strains, suggesting its potential as a mutagenic agent .
  • Mammalian Cell Effects : In cultured mammalian cells, DMTCC has been reported to induce DNA strand breaks and mutations at specific loci (e.g., the tk locus in mouse lymphoma cells) .

In Vivo Studies

In animal studies, particularly involving mice and rats, DMTCC has demonstrated carcinogenic properties:

  • Tumor Induction : A long-term study involving female ICR/Ha Swiss mice revealed that subcutaneous injections of DMTCC led to a significant incidence of tumors at the injection sites. Specifically, 42 out of 50 treated mice developed tumors compared to control groups .
  • Genotoxic Effects : The compound was also shown to induce micronuclei formation in bone marrow cells of treated mice, indicating its potential to cause chromosomal damage in vivo .

Human Health Implications

The evaluation of DMTCC's carcinogenicity suggests that while there is sufficient evidence of carcinogenicity in experimental animals, the evidence in humans remains inadequate . However, it is classified as probably carcinogenic to humans (Group 2A) due to its direct alkylating activity and genotoxic effects observed in animal models .

Occupational Exposure

Occupational studies involving workers exposed to DMTCC have indicated an increase in chromosomal aberrations compared to control groups. Although these findings did not reach statistical significance, they highlight potential risks associated with long-term exposure to this compound .

Summary of Biological Activity Findings

Biological Activity Findings
Mutagenicity Induces mutations in bacteria; causes DNA damage .
Carcinogenicity (Animal) Sufficient evidence from mouse studies; high tumor incidence .
Genotoxic Effects Induces DNA strand breaks and chromosomal aberrations .
Human Health Risk Probably carcinogenic; inadequate evidence from human studies .

Properties

IUPAC Name

N,N-dimethylcarbamothioyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWISQNXPLXQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066048
Record name Dimethylthiocarbamoyl chloride
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Molecular Weight

123.61 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [Alfa Aesar MSDS]
Record name Dimethylthiocarbamoyl chloride
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CAS No.

16420-13-6
Record name Dimethylthiocarbamoyl chloride
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Record name Dimethylthiocarbamoyl chloride
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Record name Carbamothioic chloride, N,N-dimethyl-
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Record name Dimethylthiocarbamoyl chloride
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Record name DIMETHYLTHIOCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dimethylthiocarbamoyl chloride's interactions vary greatly depending on the target and reaction conditions.

    ANone:

      ANone:

        ANone: this compound itself is not typically used as a catalyst. Instead, it acts as a reagent in various organic transformations:

          ANone: Yes, computational studies have been performed.

          • Molecular Structure: Gas phase electron diffraction data combined with ab initio calculations provided insight into the molecular structure of this compound. [] These studies revealed a near-planar structure with a slight deviation from C2 symmetry. []
          • Thiocarbamate Analogs: Studies on the synthesis and biological activity of structurally related thiocarbamate analogs, particularly in the context of anti-inflammatory corticosteroids, highlight the influence of substituents on the aromatic ring and at the 17-position of the steroid scaffold on potency and selectivity. []

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